Aurachin B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108354-12-7 |

|---|---|

Molecular Formula |

C25H33NO2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-methyl-1-oxido-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]quinolin-1-ium-3-ol |

InChI |

InChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+ |

InChI Key |

ZNSLRZHNFFXDSE-YEFHWUCQSA-N |

Isomeric SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[O-] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aurachin B aurachin-B |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Aurachin B: A Technical Guide

Abstract

Aurachin B, a prenylated quinoline alkaloid, is a secondary metabolite of significant interest due to its potent antibiotic properties. First isolated from the myxobacterium Stigmatella aurantiaca, this compound and its analogues have been the subject of extensive research, particularly concerning their role as inhibitors of the bacterial respiratory chain. This guide provides a comprehensive overview of the origin, biosynthesis, and experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Origin and Producing Organisms

This compound is a naturally occurring antibiotic belonging to the aurachin family of farnesylated quinolone alkaloids.[1][2] It was first isolated from the myxobacterium Stigmatella aurantiaca strain Sg a15.[3] Subsequently, other bacteria have been identified as producers of aurachins, including Stigmatella erecta, as well as certain strains of Rhodococcus and Streptomyces.[1][2] Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, remain a primary source for the discovery of novel aurachins.[4]

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a multi-step process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes.[1] The biosynthetic pathway commences with the precursor molecule, anthranilic acid.[1][5]

Key Biosynthetic Steps:

-

Activation of Anthranilic Acid: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB.[1]

-

Polyketide Chain Elongation: The PKS machinery catalyzes the condensation of two malonyl-CoA units with the anthranilate starter unit.[1]

-

Prenylation: A membrane-bound prenyltransferase, AuaA, attaches a farnesyl moiety to the quinolone scaffold.[1]

-

N-hydroxylation: The Rieske monooxygenase AuaF catalyzes the N-hydroxylation of the quinolone ring.[1]

-

Rearrangement: A crucial step in the formation of this compound is the relocation of the farnesyl side chain from position 3 to position 4 of the quinolone core. This rearrangement is facilitated by the flavin-dependent monooxygenase AuaG, which prepares for the side chain relocation through a C2-C3 epoxidation followed by an acid-base catalyzed ring opening.[1]

The biosynthetic gene clusters for aurachins have been identified in several producer organisms, revealing some variations in the enzymatic machinery.[1][6] For instance, in Rhodococcus erythropolis JCM 6824, a single enzyme, RauF, is responsible for both the activation and loading of anthranilic acid.[1] In Streptomyces sp. NA04227, a cytochrome P450 monooxygenase carries out the N-hydroxylation step.[1]

Biosynthetic Gene Cluster of this compound in S. aurantiaca Sg a15

| Gene | Proposed Function |

| auaA | Prenyltransferase (farnesylation) |

| auaB | Acyl carrier protein (ACP) |

| auaC | Ketosynthase β (KSβ) |

| auaD | Ketosynthase α (KSα) |

| auaE | Anthranilate-CoA ligase |

| auaF | Rieske monooxygenase (N-hydroxylation) |

| auaG | Flavin-dependent monooxygenase (rearrangement) |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial isolation from Stigmatella aurantiaca.

1. Cultivation of Stigmatella aurantiaca:

-

Precultures of S. aurantiaca are incubated with shaking at 30°C for several days in a suitable medium such as MIX-5 (2 g glucose, 5 g potato starch, 2 g peptone, 0.5 g MgSO₄, 0.5 g CaCl₂, 10 g HEPES per 1 L H₂O, pH 7.4).[4]

-

Production cultures are inoculated with the preculture and incubated under similar conditions.[4]

2. Extraction:

-

The bacterial biomass is harvested by centrifugation.

-

The cell biomass is extracted with acetone.[3]

3. Purification:

-

The crude extract is subjected to column chromatography for purification.[1][3]

-

A common primary purification step involves chromatography on Sephadex LH-20 using methanol as the eluent.[4]

-

Further purification can be achieved using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4]

Gene Inactivation for Biosynthetic Studies

Gene inactivation is a critical technique to elucidate the function of genes within the aurachin biosynthetic cluster.

1. Construction of an Inactivation Vector:

-

A plasmid vector that cannot replicate in S. aurantiaca is used.

-

An internal fragment of the target gene (e.g., auaG) is cloned into this vector.

2. Transformation of S. aurantiaca:

-

Electroporation is a common method for introducing the inactivation vector into S. aurantiaca cells.

3. Selection of Mutants:

-

Since the plasmid cannot replicate, stable antibiotic resistance (conferred by a marker on the plasmid) indicates integration of the plasmid into the chromosome via homologous recombination at the target gene locus. This results in the disruption and inactivation of the gene.

4. Analysis of the Mutant:

-

The mutant strain is cultivated under production conditions.

-

The secondary metabolite profile of the mutant is analyzed by HPLC-MS and compared to the wild-type strain to observe the effect of the gene inactivation (e.g., accumulation of a biosynthetic intermediate or absence of the final product).

Mechanism of Action: Inhibition of the Respiratory Chain

This compound exerts its antibiotic effect by potently inhibiting the bacterial electron transport chain.[2] Specifically, aurachins are known to be powerful inhibitors of the quinol oxidation sites of bacterial cytochromes, with dissociation constants in the nanomolar range.[7][8] Aurachin D, a closely related analogue, selectively inhibits the cytochrome bd complex.[7][8] This inhibition disrupts the generation of the proton motive force, which is essential for ATP synthesis, leading to bacterial cell death.

Visualizations

Caption: Biosynthetic pathway of this compound in S. aurantiaca.

Caption: Inhibition of bacterial respiratory chain by this compound.

References

- 1. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. The myxocoumarins A and B from Stigmatella aurantiaca strain MYX-030 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues [beilstein-journals.org]

The Discovery and Isolation of Aurachin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B is a quinoline N-oxide alkaloid first isolated from the myxobacterium Stigmatella aurantiaca. As a member of the aurachin family of natural products, it has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, and antiplasmodial properties. These activities primarily stem from its function as a respiratory chain inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic and signaling pathways.

Discovery and Producing Organism

This compound was first identified as part of a group of novel quinoline alkaloids, the aurachins (A, B, C, and D), isolated from the myxobacterium Stigmatella aurantiaca, specifically strain Sg a15.[1] These compounds were initially discovered due to their antimicrobial properties.[1] Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, remain a promising source for the discovery of new bioactive compounds.

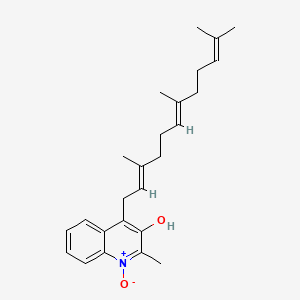

Chemical Structure

This compound is characterized by a 3-hydroxyquinoline N-oxide core substituted with a methyl group at position 2 and a farnesyl side chain at position 4.[2] Its chemical formula is C₂₅H₃₃NO₂.

Experimental Protocols

Fermentation of Stigmatella aurantiaca Sg a15

A detailed fermentation protocol for the production of aurachins by S. aurantiaca Sg a15 is not extensively described in the initial discovery papers. However, based on general myxobacterial cultivation methods, a representative procedure would involve:

-

Pre-culture Preparation: Inoculate a loopful of S. aurantiaca Sg a15 from an agar plate into a flask containing a suitable liquid medium (e.g., MD1 medium). Incubate at 30°C with shaking for several days to generate a sufficient cell density.

-

Production Culture: Inoculate a larger volume of production medium with the pre-culture. The production medium is typically a complex medium containing carbohydrates, proteins, and essential salts to support secondary metabolite production.

-

Incubation: Incubate the production culture at 30°C with aeration and agitation for an extended period (e.g., 7-14 days) to allow for the biosynthesis and accumulation of aurachins.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic purification steps.

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the cell mass with acetone.[1]

-

Concentrate the acetone extract under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-230 mesh) is a commonly used stationary phase for the separation of quinoline alkaloids.[3][4]

-

Mobile Phase: A gradient of increasing polarity is typically employed. A common starting solvent system would be a non-polar solvent like hexane, with a gradual increase in a more polar solvent such as ethyl acetate, followed by methanol for highly polar compounds.[3]

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing this compound and concentrate them.

-

-

Further Purification (if necessary):

Quantitative Data

The biological activity of this compound and related aurachins has been quantified against various targets. The following table summarizes key quantitative data.

| Compound | Target Organism/Cell Line | Assay | IC₅₀ | Reference |

| This compound | Plasmodium falciparum | In vitro growth inhibition | ~20 ng/mL | [6] |

| Aurachin C | Plasmodium falciparum | In vitro growth inhibition | ~20 ng/mL | [6] |

| Aurachin D | Plasmodium falciparum | In vitro growth inhibition | 100- to 200-fold less active than B and C | [6] |

| Aurachin E | Plasmodium falciparum | In vitro growth inhibition | ~20 ng/mL | [6] |

| Aurachins A, B, C, D | L929 mouse fibroblasts | Cytotoxicity | 1–3 µg/mL | [6] |

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is biosynthesized from Aurachin C through a series of enzymatic reactions. The process involves a remarkable intramolecular rearrangement of the farnesyl side chain from position 3 to position 4 of the quinoline core.

Caption: Biosynthetic conversion of Aurachin C to this compound.

Mechanism of Action: Respiratory Chain Inhibition

Aurachins exert their biological effects by inhibiting the electron transport chain, a critical pathway for cellular energy production. They are known to inhibit various cytochrome complexes.[6] Specifically, they act as inhibitors of the quinol oxidation sites of bacterial cytochromes.[7]

Caption: Inhibition of the electron transport chain by this compound.

Conclusion

This compound, a secondary metabolite from Stigmatella aurantiaca, represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases. Its potent activity as a respiratory chain inhibitor underscores the importance of natural products in drug discovery. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential application of this compound.

References

- 1. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. iipseries.org [iipseries.org]

- 5. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

The Enigmatic Pathway of Aurachin B: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachins, a family of quinoline alkaloids produced by myxobacteria such as Stigmatella aurantiaca, have garnered significant interest in the scientific community due to their potent biological activities, including antibiotic and cytotoxic properties. Among them, Aurachin B stands out as a C-3 oxygen-substituted quinoline N-oxide with a farnesyl side chain at the C-4 position. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the precursor anthranilic acid and involves a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions catalyzed by a suite of dedicated enzymes. The pathway can be broadly divided into the formation of the quinolone core and subsequent modifications leading to the final this compound structure. A pivotal stage in the biosynthesis is the conversion of C-type aurachins to A-type aurachins, a class to which this compound belongs.

The key enzymatic players in the later stages of this compound biosynthesis, particularly the conversion from Aurachin C, include a flavin-dependent monooxygenase (AuaG) and an NADH-dependent reductase (AuaH). These enzymes catalyze a fascinating intramolecular rearrangement of the farnesyl group from the C-3 to the C-4 position of the quinoline core.

Key Enzymes and Intermediates:

-

Anthranilic acid: The primary precursor for the quinoline ring.

-

Type II Polyketide Synthase (PKS): A complex of enzymes responsible for the initial assembly of the quinolone scaffold. Key components include the acyl carrier protein (ACP) AuaB.

-

AuaA: A prenyltransferase that attaches a farnesyl moiety to the quinolone core.[1]

-

AuaF: A Rieske monooxygenase that catalyzes the N-hydroxylation of the quinoline ring.[1]

-

Aurachin C: A key intermediate and a C-type aurachin with the farnesyl group at the C-3 position.

-

AuaG: A flavin-dependent monooxygenase that initiates the rearrangement of the farnesyl group. It is thought to catalyze a C2-C3 epoxidation, which is followed by a ring-opening to facilitate the migration.[1]

-

AuaH: An NADH-dependent reductase that completes the rearrangement process, leading to the formation of this compound.[1]

-

AuaJ: A flavin-dependent monooxygenase that can further modify this compound to other aurachin derivatives.[1]

Quantitative Data

Precise quantitative data for the biosynthesis of this compound in its native producer, Stigmatella aurantiaca, is scarce in the literature, as it is often produced as a minor metabolite.[1] However, production titers for related aurachins and in heterologous hosts provide valuable insights into the pathway's efficiency.

| Compound | Producing Organism | Titer | Reference |

| Aurachin D | Stigmatella aurantiaca | < 1 mg/L | [2] |

| Aurachin D | Recombinant Escherichia coli | 17.0 mg/L | [2] |

| Imidacins (related compounds) | Stigmatella aurantiaca | 10-20 µg/L | [3] |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a highly regulated and sequential process. The logical flow from the precursor to the final product can be visualized as a signaling pathway, where each enzymatic conversion acts as a signal that triggers the next step.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Gene Inactivation in Stigmatella aurantiaca by Homologous Recombination

This protocol provides a general framework for creating gene knockouts in S. aurantiaca to study the function of biosynthetic genes.

Workflow Diagram:

References

Spectroscopic Profile of Aurachin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Aurachin B, a quinoline N-oxide antibiotic first isolated from myxobacteria such as Stigmatella aurantiaca.[1][2] this compound belongs to a class of natural products known for their potent biological activities, including the inhibition of bacterial cytochrome complexes.[2] The detailed spectroscopic information herein is essential for the identification, characterization, and further development of this compound and its analogues as potential therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data reported for this compound. The Nuclear Magnetic Resonance (NMR) data was acquired in deuterated chloroform (CDCl₃), and the High-Resolution Mass Spectrometry (HRMS) data was obtained using Electrospray Ionization (ESI).[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

(400 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.58 | s | - | 3H | Farnesyl CH₃ |

| 1.60 | s | - | 3H | Farnesyl CH₃ |

| 1.66 | s | - | 3H | Farnesyl CH₃ |

| 1.90 | s | - | 3H | Farnesyl CH₃ |

| 1.95–1.99 | m | - | 2H | Farnesyl CH₂ |

| 2.02–2.09 | m | - | 2H | Farnesyl CH₂ |

| 2.14–2.18 | m | - | 4H | Farnesyl CH₂ |

| 2.70 | s | - | 3H | Quinoline 2-CH₃ |

| 3.76 | d | 7.2 | 2H | Farnesyl CH₂ (at C4) |

| 5.04–5.10 | m | - | 2H | Farnesyl CH |

| 5.30 | t | 6.8 | 1H | Farnesyl CH |

| 5.98 | s | - | 1H | Aromatic CH |

| 7.56–7.62 | m | - | 2H | Aromatic CH |

| 7.89–7.92 | m | - | 1H | Aromatic CH |

| 8.77–8.79 | m | - | 1H | Aromatic CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

(100 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm |

| 12.6 |

| 16.2 |

| 16.7 |

| 17.8 |

| 24.7 |

| 25.8 |

| 26.5 |

| 26.8 |

| 39.7 |

| 39.8 |

| 119.9 |

| 120.8 |

| 123.2 |

| 123.7 |

| 123.9 |

| 124.4 |

| 127.5 |

| 127.6 |

| 128.0 |

| 131.4 |

| 135.6 |

| 137.0 |

| 138.7 |

| 142.3 |

| 147.5 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Calculated ([M+Na]⁺) | Mass Found ([M+Na]⁺) | Molecular Formula |

| HRMS | ESI | 402.2409 | 402.2415 | C₂₅H₃₃NO₂ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on the parameters reported in the literature for the structural elucidation of synthesized this compound.[3]

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: A 400 MHz NMR spectrometer is used for acquiring the spectra.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard TMS at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for obtaining precise mass data for molecular formula determination.[3]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Instrument Setup: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used. The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The analysis is performed in positive ion mode to detect the sodiated adduct ([M+Na]⁺). The instrument is set to scan a mass range that includes the expected molecular ion, typically m/z 100-1000.

-

Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+Na]⁺ ion. The exact mass of this ion is determined and used to calculate the elemental composition using software that matches the experimental mass to possible molecular formulas within a specified mass tolerance (typically < 5 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed literature, this general protocol describes how such data would be obtained. The quinoline N-oxide chromophore is expected to exhibit distinct absorption bands in the UV region.

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A series of dilutions are made to find a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is initialized and a baseline correction is performed using a cuvette filled with the same solvent that was used to prepare the sample.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated at each λmax if the exact concentration of the solution is known, using the Beer-Lambert law (A = εbc).

Visualization

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for natural product analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Aurachin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B is a farnesylated quinoline N-oxide, one of several related alkaloids produced by myxobacteria of the genus Stigmatella.[1] As a member of the aurachin family, its primary mechanism of action involves the potent inhibition of the electron transport chain, a fundamental process in cellular respiration. This guide provides a detailed examination of the molecular targets of this compound, summarizing key quantitative data, outlining relevant experimental protocols for its study, and presenting visual diagrams of its biochemical interactions and experimental workflows. While structurally similar to other aurachins, this compound exhibits distinct activities, particularly a pronounced antiplasmodial effect, making it a compound of significant interest in drug discovery.

Primary Molecular Targets: Inhibition of the Electron Transport Chain

The aurachin family of compounds are recognized as powerful inhibitors of cellular respiration in both prokaryotic and eukaryotic organisms.[2][3] Their structural similarity to ubiquinone allows them to interfere with the function of key enzymatic complexes within the mitochondrial and bacterial respiratory chains. The primary targets for aurachins are:

-

Respiratory Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme complex in the electron transport chain. Aurachins, including this compound, have been shown to block the oxidation of NADH in submitochondrial particles, indicating inhibition of Complex I.[4]

-

Respiratory Complex III (Cytochrome bc₁ complex): This complex is another critical component of the respiratory chain, responsible for transferring electrons from ubiquinol to cytochrome c. Aurachins are known to inhibit this complex as well.[2][3]

By inhibiting these complexes, this compound disrupts the flow of electrons, which in turn leads to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential.[3] This disruption of cellular energy production is the core of its cytotoxic and antimicrobial effects.

Quantitative Data: Inhibitory Potency

While extensive quantitative data for this compound's inhibition of isolated respiratory complexes is not as readily available as for its analogues like Aurachin D, its potent biological activity has been quantified in cellular assays, most notably against the malaria parasite Plasmodium falciparum.

| Compound | Target Organism/System | Assay | IC₅₀ | Reference |

| This compound | Plasmodium falciparum | Growth Inhibition | ~20 ng/mL | [4][5] |

| Aurachin C | Plasmodium falciparum | Growth Inhibition | ~20 ng/mL | [4][5] |

| Aurachin D | Plasmodium falciparum | Growth Inhibition | >2000 ng/mL | [4][5] |

| Aurachins A-D | Beef Heart Submitochondrial Particles | NADH Oxidation Blockade | Not specified (C & D most active) | [4] |

Note: The activity against P. falciparum highlights a significant structure-activity relationship, with Aurachins B and C being approximately 100-fold more potent than Aurachin D in this context.[4][5]

Signaling Pathway and Mechanism of Action

This compound acts as a ubiquinone/ubiquinol analogue, competitively inhibiting the quinone-binding sites on Complex I and Complex III of the electron transport chain. This disrupts the sequential transfer of electrons, leading to a cascade of cellular events.

Detailed Experimental Protocols

The study of this compound's mechanism of action requires specific biochemical assays to measure the activity of its target enzyme complexes. Below are detailed methodologies for assessing the inhibition of Mitochondrial Complex I and Complex III.

Protocol: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This protocol is based on spectrophotometrically monitoring the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 20 mM HEPES, pH 7.5

-

NADH solution (e.g., 10 mM stock)

-

Decylubiquinone (Coenzyme Q analogue) solution (e.g., 10 mM stock in DMSO)

-

Rotenone (Complex I inhibitor for control) solution (e.g., 1 mM in DMSO)

-

Asolectin (lipid for solubilization)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare Reagents: Prepare fresh working solutions of NADH and decylubiquinone in the assay buffer. Asolectin can be added to the buffer to improve enzyme kinetics.

-

Sample Preparation: Dilute the isolated mitochondria preparation to a suitable concentration (e.g., 5-10 µg of protein per well) in the assay buffer.

-

Assay Setup:

-

Total Activity Wells: To each well, add the diluted mitochondrial sample.

-

Inhibited Wells: To separate wells, add the mitochondrial sample and a final concentration of Rotenone (e.g., 1 µM) to determine non-Complex I NADH oxidation.

-

Test Wells: Add the mitochondrial sample and varying concentrations of this compound.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 32°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding NADH (final concentration ~100 µM) and decylubiquinone (final concentration ~100-200 µM) to all wells.

-

Measurement: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

-

Calculation:

-

Calculate the rate of NADH oxidation (change in absorbance per minute, ΔA/min).

-

The specific Complex I activity is the difference between the rate in the "Total Activity" wells and the "Inhibited" (Rotenone) wells.

-

Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Protocol: Mitochondrial Complex III (Cytochrome bc₁ Complex) Activity Assay

This assay measures the reduction of cytochrome c, which is catalyzed by Complex III. The increase in absorbance at 550 nm due to cytochrome c reduction is monitored.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4

-

Cytochrome c (from equine heart) solution

-

Decylubiquinol (reduced substrate; can be prepared by reducing decylubiquinone with DTT)

-

Antimycin A (Complex III inhibitor for control)

-

96-well clear microplate

-

Microplate reader capable of reading absorbance at 550 nm in kinetic mode

Procedure:

-

Prepare Substrate: Prepare reduced decylubiquinol (DUH₂) shortly before use.

-

Sample Preparation: Dilute isolated mitochondria to a suitable concentration in the assay buffer.

-

Assay Setup:

-

Total Activity Wells: Add the assay buffer and diluted mitochondrial sample.

-

Inhibited Wells: Add assay buffer, mitochondrial sample, and a final concentration of Antimycin A (e.g., 10 nM) to measure background activity.[6]

-

Test Wells: Add assay buffer, mitochondrial sample, and varying concentrations of this compound.

-

-

Add Cytochrome c: Add cytochrome c to all wells to a final concentration of ~50-100 µM.

-

Initiate Reaction: Start the reaction by adding the freshly prepared decylubiquinol (DUH₂) to all wells.

-

Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes.[7]

-

Calculation:

-

Calculate the rate of cytochrome c reduction (ΔA/min).

-

The specific Complex III activity is the rate in the "Total Activity" wells minus the rate in the "Inhibited" (Antimycin A) wells.

-

Determine the IC₅₀ for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Concluding Summary

This compound is a potent inhibitor of the mitochondrial electron transport chain, targeting both Complex I and Complex III. Its mechanism disrupts cellular energy metabolism, leading to cytotoxicity. While it shares this general mechanism with other aurachins, it displays significantly higher potency against certain organisms like P. falciparum compared to its well-studied analogue, Aurachin D. This distinct biological activity profile underscores the importance of specific structure-activity relationships within the aurachin family and positions this compound as a valuable molecular probe and a potential lead compound for the development of new anti-protozoal agents. Further research to quantify its inhibitory constants against isolated respiratory complexes from various species will be crucial for a more complete understanding of its therapeutic potential.

References

- 1. This compound | C25H33NO2 | CID 6439168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.elabscience.com [file.elabscience.com]

- 6. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

The Biological Activity of Aurachin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a member of the aurachin class of quinoline alkaloids, which are secondary metabolites produced by myxobacteria, notably of the genus Stigmatella.[1] These compounds are recognized for their potent inhibitory effects on the respiratory chains of both prokaryotic and eukaryotic organisms.[2][3] While much of the research on aurachins has focused on Aurachin C and D, this compound exhibits a distinct profile of biological activities, including significant antiplasmodial effects and cytotoxicity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Biological Activity: Inhibition of the Electron Transport Chain

The primary mechanism of action for the aurachin class of compounds is the disruption of the electron transport chain (ETC).[2] Aurachins are structurally analogous to ubiquinol, allowing them to interact with the quinol binding sites of respiratory complexes.[1] This interaction inhibits the normal flow of electrons, thereby disrupting the generation of the proton motive force and subsequent ATP synthesis. Specifically, aurachins have been shown to inhibit NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc1 complex (Complex III) in mitochondrial and bacterial respiratory chains.[2] Aurachin D has been identified as a selective inhibitor of cytochrome bd oxidase, a terminal oxidase found in many bacteria.[2]

Figure 1: Inhibition of Respiratory Chains by this compound.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in several studies, with key data summarized in the tables below. For comparison, data for the more extensively studied Aurachins C and D are also included where available.

Table 1: Antiplasmodial Activity of Aurachins against Plasmodium falciparum

| Compound | IC50 (ng/mL) | IC50 (µM)a | Reference |

| This compound | ~20 | ~0.053 | [2][4] |

| Aurachin C | ~20 | ~0.053 | [2][4] |

| Aurachin D | >2000 | >5.27 | [2][4] |

| Aurachin E | ~20 | ~0.053 | [2][4] |

a Calculated based on a molecular weight of 379.52 g/mol for this compound and C, and 363.52 g/mol for Aurachin D.

Table 2: Cytotoxicity of Aurachins against L929 Mouse Fibroblasts

| Compound | IC50 (µg/mL) | IC50 (µM)b | Reference |

| This compound | 1 - 3 | 2.6 - 7.9 | [2][4] |

| Aurachin A | 1 - 3 | 2.6 - 7.9 | [2][4] |

| Aurachin C | 1 - 3 | 2.6 - 7.9 | [2][4] |

| Aurachin D | 1 - 3 | 2.8 - 8.2 | [2][4] |

b Calculated based on a molecular weight of 379.52 g/mol for Aurachin A, B, and C, and 363.52 g/mol for Aurachin D.

Table 3: Antibacterial Activity of Aurachins

While specific MIC values for this compound are not extensively reported, qualitative comparisons indicate that Aurachins A and B are less potent against Gram-positive bacteria than Aurachins C and D.[2][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not always explicitly published. The following are representative methodologies adapted from studies on aurachins and related compounds.

Antiplasmodial Activity Assay (Plasmodium falciparum)

This protocol is a generalized procedure for determining the antiplasmodial activity of compounds against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., chloroquine-sensitive or resistant strains)

-

Human red blood cells (O+)

-

RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

[3H]-hypoxanthine or SYBR Green I dye

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Maintain a continuous culture of P. falciparum in human red blood cells.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2.5% hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

For the final 24 hours of incubation, add [3H]-hypoxanthine to each well to measure nucleic acid synthesis, or lyse the cells and stain with SYBR Green I to quantify DNA content.

-

Harvest the cells and measure radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line, such as L929 mouse fibroblasts.

Objective: To determine the IC50 of this compound on a given cell line.

Materials:

-

L929 mouse fibroblast cell line

-

DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the L929 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium and add to the respective wells.

-

Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Biosynthesis of this compound

This compound is a minor metabolite in the biosynthetic pathway of aurachins in Stigmatella aurantiaca.[2] It is an A-type aurachin, characterized by the farnesyl side chain at the C-4 position of the quinoline N-oxide core. The biosynthesis involves a fascinating intramolecular rearrangement from a C-type aurachin precursor.[5]

// Nodes representing precursors and intermediates Anthranilic_Acid [label="Anthranilic Acid", fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FBBC05"]; Aurachin_D_precursor [label="2-Methyl-4-hydroxyquinoline", fillcolor="#FFFFFF"]; Aurachin_D [label="Aurachin D (C-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aurachin_C [label="Aurachin C (C-type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Epoxide_Intermediate [label="C2-C3 Epoxide Intermediate", fillcolor="#FFFFFF"]; Aurachin_B [label="this compound (A-type)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aurachin_A [label="Aurachin A (A-type)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes representing enzymes PKS [label="Type II PKS", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaA [label="AuaA\n(Prenyltransferase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaF [label="AuaF\n(N-hydroxylase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaG [label="AuaG\n(Monooxygenase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaH [label="AuaH\n(Reductase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AuaJ [label="AuaJ\n(Monooxygenase)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing the biosynthetic steps {Anthranilic_Acid, Malonyl_CoA} -> PKS; PKS -> Aurachin_D_precursor; Aurachin_D_precursor -> AuaA; AuaA -> Aurachin_D; Aurachin_D -> AuaF; AuaF -> Aurachin_C; Aurachin_C -> AuaG; AuaG -> Epoxide_Intermediate [label="Epoxidation & Rearrangement"]; Epoxide_Intermediate -> AuaH; AuaH -> Aurachin_B [label="Reduction"]; Aurachin_B -> AuaJ; AuaJ -> Aurachin_A [label="Hydroxylation"]; }

Figure 2: Proposed Biosynthetic Pathway of Aurachins A and B.Conclusion

This compound is a biologically active natural product with notable antiplasmodial and cytotoxic properties. Its mechanism of action is consistent with other members of the aurachin family, involving the inhibition of the electron transport chain. While quantitative data for this compound is less abundant compared to Aurachins C and D, the existing information highlights its potential as a lead compound for drug discovery, particularly in the context of antimalarial research. Further investigation is warranted to fully elucidate its spectrum of activity, specific molecular targets, and potential for therapeutic development. The experimental protocols provided in this guide serve as a foundation for researchers to conduct further studies on this compound and its analogues.

References

- 1. Short-chain aurachin D derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues [beilstein-journals.org]

- 5. Biosynthesis of aurachins A-L in Stigmatella aurantiaca: a feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Aurachin B as a Respiratory Chain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aurachins are a class of farnesylated quinolone alkaloids produced by myxobacteria, recognized as potent inhibitors of cellular respiration in both prokaryotic and eukaryotic systems.[1][2] Their structural similarity to ubiquinol allows them to competitively inhibit quinol oxidation sites on various respiratory enzymes. While significant research has focused on Aurachin C and the highly selective Aurachin D, Aurachin B remains a less-characterized but important member of this family. This guide synthesizes the current understanding of this compound, places it within the context of the broader aurachin class, and provides detailed experimental frameworks for its further investigation as a respiratory chain inhibitor.

Introduction to the Aurachin Family

First isolated from the myxobacterium Stigmatella aurantiaca, aurachins are characterized by a quinoline or quinolone nucleus with a farnesyl side chain.[3] this compound is an A-type aurachin, specifically a quinoline N-oxide substituted with a methyl group at position 2, a hydroxyl group at position 3, and a farnesyl group at position 4. It is a minor metabolite derived from the enzymatic rearrangement of Aurachin C.[4]

The primary mechanism of action for aurachins is the inhibition of electron transport by targeting NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc₁ complex (Complex III) in mitochondria, as well as the terminal oxidases in bacterial respiratory chains.[4][5] This activity has established them as valuable tool compounds for studying electron transport and as lead structures for developing novel antibacterial and antiprotozoal drugs.[1][2]

Mechanism of Action: Targeting Quinol Oxidation Sites

Aurachins function as competitive inhibitors at the quinol oxidation (Qo) sites of respiratory complexes. By mimicking the endogenous substrate ubiquinol (QH₂), they bind to the enzyme and block the transfer of electrons, thereby disrupting the proton motive force and subsequent ATP synthesis.

In bacteria like E. coli, the respiratory chain features terminal oxidases such as cytochrome bo₃ and cytochrome bd.[4][6]

-

Aurachin D is a highly selective and potent inhibitor of the cytochrome bd complex.[1][5]

-

Aurachin C , an N-oxide like this compound, is a broader-spectrum inhibitor, affecting both cytochrome bo₃ and bd oxidases.[4][6]

Given its structural features, particularly the N-oxide moiety shared with Aurachin C, it is hypothesized that This compound also inhibits both types of terminal oxidases, though specific inhibitory data is sparse.

Quantitative Inhibitory Data

While direct quantitative data for this compound is limited in published literature, the activities of the closely related Aurachins C and D provide a critical benchmark for researchers. This compound has demonstrated potent antiplasmodial activity and cytotoxicity comparable to Aurachin C.[5][7]

Table 1: Summary of Quantitative Data for Key Aurachins

| Compound | Target Enzyme/System | Organism/Cell Line | Assay Type | Reported Value |

|---|---|---|---|---|

| This compound | Plasmodium falciparum | - | Antiplasmodial Assay | IC₅₀ ≈ 20 ng/mL[5][7] |

| This compound | L929 Mouse Fibroblasts | Mus musculus | Cytotoxicity Assay | IC₅₀ = 1–3 µg/mL[5][7] |

| Aurachin C | Cytochrome bo & bd | Escherichia coli | Enzyme Inhibition | Kᵢ ≈ 10 nM[5] |

| Aurachin D | Cytochrome bd Oxidase | Mycobacterium tuberculosis | Oxygen Consumption | IC₅₀ = 0.15 µM[8] |

| Aurachin D | Cytochrome bd-I Oxidase | Escherichia coli | Enzyme Inhibition | IC₅₀ = 35 nM[9] |

Experimental Protocols for Characterization

To address the knowledge gap surrounding this compound, standardized experimental protocols are essential. The following sections detail methodologies for determining its inhibitory profile.

Protocol: Inhibition of Bacterial Terminal Oxidases

This protocol details the measurement of this compound's inhibitory activity on bacterial respiratory chain terminal oxidases using inverted membrane vesicles (IMVs) and an oxygen electrode.

Objective: To determine the IC₅₀ value of this compound against specific terminal oxidases (e.g., cytochrome bd).

Materials:

-

IMVs from an appropriate bacterial strain (e.g., M. smegmatis overexpressing Mtb cytochrome bd).[8]

-

Oroboros O2k high-resolution respirometer or Clark-type oxygen electrode.[10][11]

-

Assay Buffer: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Substrate: NADH (e.g., 1-2 mM final concentration).

-

This compound stock solution in DMSO.

-

Control inhibitors (e.g., Aurachin D for cytochrome bd, KCN for complete inhibition).

Procedure:

-

Preparation: Thaw IMVs on ice. Prepare serial dilutions of this compound in DMSO.

-

System Calibration: Calibrate the oxygen electrode chamber at 37°C with air-saturated assay buffer.

-

IMV Addition: Add a standardized amount of IMV protein (e.g., 0.1-0.5 mg/mL) to the chamber. Allow the signal to stabilize.

-

Initiate Respiration: Add NADH to the chamber to initiate oxygen consumption. Record the baseline rate (100% activity).

-

Inhibitor Titration: Add a small volume (1-2 µL) of this compound from the dilution series to the chamber. Allow the oxygen consumption rate to stabilize and record the new rate. Repeat with increasing concentrations of the inhibitor to generate a dose-response curve.

-

Controls: Run a parallel experiment with DMSO as a vehicle control. At the end of each experiment, add KCN (e.g., 10 mM) to confirm complete inhibition of respiration.[10]

-

Data Analysis: Normalize the inhibited rates to the baseline rate. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response model to calculate the IC₅₀ value.

References

- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues [beilstein-journals.org]

- 8. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Aurachin B in Stigmatella aurantiaca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin B, a prenylated quinoline N-oxide produced by the myxobacterium Stigmatella aurantiaca, is a member of the aurachin family of secondary metabolites. These compounds are noted for their significant biological activities, primarily as inhibitors of cellular respiration. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and potential ecological role of this compound in its producing organism, Stigmatella aurantiaca. Detailed experimental methodologies for key analytical techniques are provided, alongside quantitative data and visual representations of the relevant biochemical pathways to serve as a resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Stigmatella aurantiaca, a Gram-negative myxobacterium, is a prolific producer of a diverse array of secondary metabolites with potent biological activities. Among these are the aurachins, a family of quinoline alkaloids. This compound is classified as an A-type aurachin, characterized by a farnesyl residue at the C-4 position of the quinoline core. The aurachins have garnered significant interest due to their activity as inhibitors of the electron transport chain, presenting potential as lead compounds for novel therapeutics.[1][2] This document details the current understanding of this compound's function and biosynthesis within S. aurantiaca.

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a multi-step process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes. The pathway commences with the precursor molecules anthranilic acid and acetate.[3]

Key Biosynthetic Steps:

-

Quinolone Core Formation: The biosynthesis is initiated by the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB. A type II PKS system then catalyzes the condensation of anthranilic acid with two molecules of malonyl-CoA to form the 4-hydroxy-2-methylquinoline core, which tautomerizes to 2-methyl-1H-quinolin-4-one.[2]

-

Prenylation: The membrane-bound prenyltransferase AuaA attaches a farnesyl pyrophosphate (FPP) moiety to the C-3 position of the quinolone core, yielding Aurachin D.[2]

-

N-hydroxylation: The Rieske-type monooxygenase AuaF catalyzes the N-hydroxylation of Aurachin D to produce Aurachin C.[2]

-

Farnesyl Group Migration: A key step in the formation of A-type aurachins like this compound is the intramolecular migration of the farnesyl group from the C-3 to the C-4 position. This complex rearrangement is initiated by the flavin-dependent monooxygenase AuaG, which is thought to catalyze a C2-C3 epoxidation. This is followed by a rearrangement reaction, potentially a semipinacol or a retro-[1][4]-Wittig and Claisen rearrangement, and a subsequent reduction catalyzed by the NADH-dependent reductase AuaH, to yield this compound.[2][5]

Genetic Locus and Key Enzymes

The genes responsible for aurachin biosynthesis in S. aurantiaca Sg a15 are organized in a split gene cluster. The core cluster contains the genes for the PKS machinery, while the genes for the tailoring enzymes are located in other regions of the genome.[1]

| Gene | Enzyme | Proposed Function in this compound Biosynthesis | Reference |

| auaA | Prenyltransferase | Farnesylation of the quinolone core | [2] |

| auaB | Acyl Carrier Protein | Binds the growing polyketide chain | [2] |

| auaC-E | Type II PKS | Assembly of the quinolone core from anthranilate and malonyl-CoA | [3] |

| auaF | Rieske-type Monooxygenase | N-hydroxylation of Aurachin D to Aurachin C | [2] |

| auaG | Flavin-dependent Monooxygenase | Initiates the rearrangement of the farnesyl group from C-3 to C-4 | [2][5] |

| auaH | NADH-dependent Reductase | Reduction step in the farnesyl group rearrangement to form this compound | [2][5] |

| auaJ | Flavin-dependent Monooxygenase | Further modification of this compound to other aurachins (e.g., Aurachin A) | [3] |

Biosynthetic Pathway Diagram

References

- 1. Completing the puzzle of aurachin biosynthesis in Stigmatella aurantiaca Sg a15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Analytical Techniques for the Characterization of Aurachin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurachin B is a quinoline N-oxide antibiotic first isolated from the myxobacterium Stigmatella aurantiaca.[1] It belongs to the A-type aurachins, characterized by a farnesyl side chain at the C4 position of the quinoline core.[2] As a member of a class of compounds known to interfere with electron transport processes, this compound and its analogs are of significant interest for their potential antibacterial and antiprotozoal activities.[3][4] Accurate and thorough analytical characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings. These application notes provide detailed protocols and data for the characterization of this compound using various analytical techniques.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing insights into its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise chemical structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of the molecule.

Quantitative NMR Data for this compound

| Technique | Solvent | Frequency | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | 400 MHz | 1.58 (3H, s), 1.60 (3H, s), 1.66 (3H, s), 1.90 (3H, s), 1.95–1.99 (2H, m), 2.02–2.09 (2H, m), 2.14–2.18 (4H, m), 2.70 (3H, s), 3.76 (2H, d, J = 7.2 Hz), 5.04–5.10 (2H, m), 5.30 (1H, t, J = 6.8 Hz), 5.98 (1H, s), 7.56–7.62 (2H, m), 7.89–7.92 (1H, m), 8.77–8.79 (1H, m)[5] |

| ¹³C NMR | CDCl₃ | 100 MHz | 12.6, 16.2, 16.7, 17.8, 24.7, 25.8, 26.5, 26.8, 39.7, 39.8, 119.9, 120.8, 123.2, 123.7, 123.9, 124.4, 127.5, 127.6, 128.0, 131.4, 135.6, 137.0, 138.7, 142.3, 147.5[5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).

-

Employ a sufficient number of scans for clear signal detection.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure of this compound.

-

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

Quantitative Mass Spectrometry Data for this compound

| Technique | Ionization | Parameter | Value |

| HRMS | ESI | Calculated m/z for C₂₅H₃₃NO₂Na ([M+Na]⁺) | 402.2409[5] |

| HRMS | ESI | Found m/z for C₂₅H₃₃NO₂Na ([M+Na]⁺) | 402.2415[5] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula of this compound (C₂₅H₃₃NO₂).[7]

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound, while UV-Vis spectroscopy reveals details about its electronic conjugation.

Spectroscopic Data for this compound

| Technique | Parameter | Value |

| IR | νmax (cm⁻¹) | 2924, 1377, 1121, 1095[5] |

Note: Specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, but a general protocol is provided below.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C-H, C=C, C=N, and N-O stretches.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample solution over the UV-Vis range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to the electronic transitions within the conjugated system of the quinoline N-oxide core.

Chromatographic Separation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures.

Column Chromatography

Column chromatography is a primary method for the purification of this compound from crude extracts.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: Employ a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Procedure:

-

Load the crude extract onto the top of the silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification and purity analysis of this compound.

Experimental Protocol: HPLC

-

Column: A reversed-phase C18 column is typically used.[8][9]

-

Mobile Phase: A gradient of methanol and water (often with a small amount of acid, such as formic acid) is a common mobile phase system.[10]

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Procedure:

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a solvent gradient to elute the compounds.

-

Monitor the elution profile at a suitable wavelength (e.g., determined from the UV-Vis spectrum).

-

Collect the peak corresponding to this compound.

-

The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.

-

Biosynthesis and Characterization Workflow

The biosynthesis of this compound in Stigmatella aurantiaca involves a type II polyketide synthase (PKS) pathway.[3] Understanding this pathway can be valuable for biosynthetic engineering and the production of Aurachin analogs. The general workflow for the analytical characterization of this compound integrates the aforementioned techniques.

Caption: Biosynthetic pathway of this compound.

Caption: Workflow for this compound characterization.

References

- 1. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H33NO2 | CID 6439168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing Aurachin B in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a farnesylated quinoline alkaloid, a class of natural products known for their diverse biological activities.[1] The aurachins, originally isolated from myxobacteria, have garnered significant interest as potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in antimicrobial assays, intended to guide researchers in the effective evaluation of its antimicrobial properties.

This compound and its analogues, particularly Aurachin D, are known to target the bacterial electron transport chain, a critical pathway for cellular energy production.[1][4] Specifically, they have been identified as inhibitors of cytochrome bd oxidase, an enzyme essential for respiration in many bacteria, especially under microaerobic conditions.[5][6] This unique mechanism of action makes this compound a compelling candidate for further investigation as a potential lead compound in the development of novel antimicrobial agents.

These notes provide a summary of the available quantitative data on the antimicrobial and cytotoxic activities of this compound and its close analogue Aurachin D. Detailed protocols for preparing this compound solutions and performing antimicrobial susceptibility testing are also included, alongside a diagrammatic representation of its mechanism of action.

Data Presentation

The antimicrobial and cytotoxic activities of this compound and its analogues are summarized in the tables below. It is important to note that while the primary focus is this compound, a significant portion of the available detailed quantitative data pertains to its close structural analogue, Aurachin D. This data is included to provide a broader context for the potential activity of this compound.

Table 1: Antibacterial Activity of Aurachin Analogues (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Aurachin C/D | Bacillus subtilis | 0.15 | [5] |

| Aurachin A | Bacillus subtilis | 5 | [5] |

| Aurachin D | Mycobacterium tuberculosis | 8 µM |

Table 2: Antifungal Activity of Aurachins

| Compound | Organism | Activity | Reference |

| Aurachins A, B, C, D | Yeasts and Molds | Inhibitory at higher concentrations | [2][3] |

Note: Specific MIC values for this compound against fungal strains are not detailed in the provided search results.

Table 3: Antiplasmodial and Cytotoxic Activity of Aurachin Analogues

| Compound | Cell Line / Organism | IC50 (µg/mL) | Reference |

| This compound | Plasmodium falciparum | ~0.02 | [1] |

| Aurachin C | Plasmodium falciparum | ~0.02 | [1] |

| Aurachin E | Plasmodium falciparum | ~0.02 | [1] |

| Aurachin D | Plasmodium falciparum | >2 | [1] |

| Aurachins A, B, C, D | L929 mouse fibroblasts | 1 - 3 | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an appropriate solvent for dissolution to ensure accurate and reproducible results in antimicrobial assays.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test microorganisms.[8]

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing the antimicrobial activity of hydrophobic compounds like this compound against bacteria.

Materials:

-

This compound stock solution (in DMSO)

-

Test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile polypropylene tubes for serial dilutions

-

Multichannel pipette

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Solvent control (DMSO)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in sterile tubes. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration in the highest concentration well does not exceed 1%.

-

Pipette 100 µL of each dilution into the corresponding wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include the following controls on each plate:

-

Growth Control: 200 µL of inoculated broth without any antimicrobial agent.

-

Sterility Control: 200 µL of uninoculated broth.

-

Solvent Control: 200 µL of inoculated broth containing the highest concentration of DMSO used in the assay.

-

Positive Control: Inoculated broth with a known effective antibiotic.

-

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

-

Mandatory Visualization

Signaling Pathway of this compound Action

The primary mechanism of antimicrobial action for Aurachins is the inhibition of the bacterial electron transport chain. This compound, like its analogues, targets the quinol oxidation site of cytochrome bd oxidase, thereby blocking the transfer of electrons to oxygen and disrupting cellular respiration and energy production.

Caption: Mechanism of this compound inhibition of the bacterial electron transport chain.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-chain aurachin D derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ispub.com [ispub.com]

Aurachin B: A Potent Tool for Probing Mitochondrial Function in Cell Biology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin B is a member of the aurachin family of quinoline alkaloids, naturally produced by myxobacteria.[1][2] These compounds are recognized as potent inhibitors of the mitochondrial electron transport chain (ETC), making them valuable tools for investigating cellular respiration and mitochondrial biology.[2][3] While extensive research has been conducted on other aurachins like C and D, this compound has demonstrated significant biological activity, particularly its potent anti-plasmodial effects.[1][4] This document provides a comprehensive overview of this compound's applications in cell biology, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.

Mechanism of Action